N-(Piperidin-3-yl)pyrazine-2-carboxamide hydrochloride N-(Piperidin-3-yl)pyrazine-2-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185309-85-6
VCID: VC3256516
InChI: InChI=1S/C10H14N4O.ClH/c15-10(9-7-12-4-5-13-9)14-8-2-1-3-11-6-8;/h4-5,7-8,11H,1-3,6H2,(H,14,15);1H
SMILES: C1CC(CNC1)NC(=O)C2=NC=CN=C2.Cl
Molecular Formula: C10H15ClN4O
Molecular Weight: 242.7 g/mol

N-(Piperidin-3-yl)pyrazine-2-carboxamide hydrochloride

CAS No.: 1185309-85-6

Cat. No.: VC3256516

Molecular Formula: C10H15ClN4O

Molecular Weight: 242.7 g/mol

* For research use only. Not for human or veterinary use.

N-(Piperidin-3-yl)pyrazine-2-carboxamide hydrochloride - 1185309-85-6

Specification

CAS No. 1185309-85-6
Molecular Formula C10H15ClN4O
Molecular Weight 242.7 g/mol
IUPAC Name N-piperidin-3-ylpyrazine-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C10H14N4O.ClH/c15-10(9-7-12-4-5-13-9)14-8-2-1-3-11-6-8;/h4-5,7-8,11H,1-3,6H2,(H,14,15);1H
Standard InChI Key KLMDXHLDLGYMJS-UHFFFAOYSA-N
SMILES C1CC(CNC1)NC(=O)C2=NC=CN=C2.Cl
Canonical SMILES C1CC(CNC1)NC(=O)C2=NC=CN=C2.Cl

Introduction

Chemical Identity and Structure

Basic Information

N-(Piperidin-3-yl)pyrazine-2-carboxamide hydrochloride (CAS No. 1185309-85-6) is characterized by a pyrazine-2-carboxamide moiety connected to the 3-position of a piperidine ring, with the addition of a hydrochloride counterion. This compound was first registered in chemical databases in 2010, with the most recent modifications to its entry dating to February 2025 .

Structural Features

The compound consists of two key structural components:

  • A pyrazine ring (six-membered heterocyclic structure containing two nitrogen atoms)

  • A piperidine ring (six-membered saturated heterocyclic structure with one nitrogen atom)

These rings are connected via a carboxamide (-CONH-) linkage, with the nitrogen of the carboxamide attached to the 3-position of the piperidine ring. The hydrochloride salt formation occurs at the basic nitrogen atom of the piperidine ring .

Physical and Chemical Properties

Molecular Specifications

N-(Piperidin-3-yl)pyrazine-2-carboxamide hydrochloride has a defined set of physical and chemical properties that characterize its behavior and potential applications in various research contexts.

Table 1: Key Physical and Chemical Properties

PropertyValue
Molecular FormulaC10H15ClN4O
Molecular Weight242.70 g/mol
CAS Number1185309-85-6
IUPAC NameN-piperidin-3-ylpyrazine-2-carboxamide;hydrochloride
Creation Date2010-06-21
Last Modification2025-02-22

Source: Data compiled from PubChem and VulcanChem databases

Chemical Identifiers

The compound can be uniquely identified through several standardized chemical notations:

Table 2: Chemical Identifiers and Notations

Identifier TypeValue
InChIInChI=1S/C10H14N4O.ClH/c15-10(9-7-12-4-5-13-9)14-8-2-1-3-11-6-8;/h4-5,7-8,11H,1-3,6H2,(H,14,15);1H
InChIKeyKLMDXHLDLGYMJS-UHFFFAOYSA-N
SMILESC1CC(CNC1)NC(=O)C2=NC=CN=C2.Cl
Canonical SMILESC1CC(CNC1)NC(=O)C2=NC=CN=C2.Cl
PubChem CID45787033

Source: Chemical identifier data from PubChem and VulcanChem entries

Biological Activities and Applications

Structure-Activity Relationships

The compound's structural features can be analyzed in the context of known medicinal chemistry principles:

  • The pyrazine ring can participate in π-stacking interactions with aromatic amino acid residues in protein binding pockets

  • The piperidine nitrogen provides a basic center that can form ionic interactions with acidic residues in biological targets

  • The carboxamide group can participate in hydrogen bonding, which is crucial for receptor recognition

Similar compounds containing amide linkages between heterocycles have shown affinity for various receptors, including sigma receptors with Ki values in the nanomolar range .

Research Context and Significance

Comparison with Related Compounds

Research on structurally related compounds can provide insights into the potential significance of N-(Piperidin-3-yl)pyrazine-2-carboxamide hydrochloride:

  • Benzofuran-2-carboxamide ligands with piperidine substituents have demonstrated selective binding to sigma receptors, suggesting potential applications in targeting these receptors

  • Pyrazine derivatives have been investigated for various biological activities beyond anti-tubercular effects, including antimicrobial, anti-inflammatory, and anticancer properties

  • Compounds containing the piperidine-3-yl motif have shown value in developing selective ligands for various receptors and enzymes

Future Research Directions

Structural Modifications

Future research could focus on systematic modifications of the basic structure to develop structure-activity relationships:

  • Substitution at various positions of the pyrazine ring to modify electronic properties

  • Variation of the piperidine ring size or replacement with other cyclic amines

  • Modification of the carboxamide linkage to alter hydrogen bonding capabilities and conformational flexibility

  • Introduction of additional functional groups to enhance specific interactions with biological targets

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